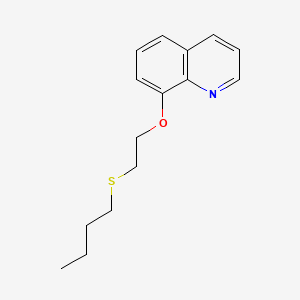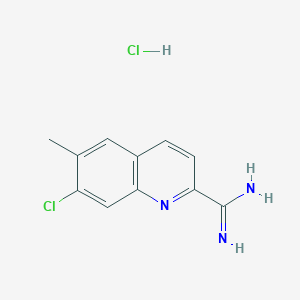
4-(((2,2-Dimethoxyethyl)amino)methyl)quinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(((2,2-Dimetoxietil)amino)metil)quinolin-2(1H)-ona es un compuesto orgánico sintético que pertenece a la familia de las quinolinonas. Este compuesto se caracteriza por la presencia de una estructura central de quinolinona, que es un sistema bicíclico que consiste en un anillo de benceno fusionado a un anillo de piridona. El compuesto también presenta un grupo dimetoxietilamino unido al núcleo de quinolinona, que le confiere propiedades químicas y biológicas únicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-(((2,2-Dimetoxietil)amino)metil)quinolin-2(1H)-ona normalmente implica los siguientes pasos:
Formación del Núcleo de Quinolinona: El núcleo de quinolinona se puede sintetizar mediante una reacción de ciclación de un derivado de anilina adecuado con un β-cetoéster o β-dicetona en condiciones ácidas o básicas.
Introducción del Grupo Aminometil: El grupo aminometil se puede introducir mediante una reacción de Mannich, donde el núcleo de quinolinona reacciona con formaldehído y una amina secundaria (en este caso, 2,2-dimethoxyetilamina) en condiciones ácidas.
Purificación: El producto final se purifica utilizando técnicas como la recristalización o la cromatografía en columna para obtener el compuesto deseado con alta pureza.
Métodos de Producción Industrial
La producción industrial de 4-(((2,2-Dimetoxietil)amino)metil)quinolin-2(1H)-ona puede implicar la optimización de las rutas sintéticas anteriores para lograr mayores rendimientos y rentabilidad. Esto puede incluir el uso de reactores de flujo continuo, plataformas de síntesis automatizadas y técnicas de purificación avanzadas.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo dimetoxietilamino, lo que lleva a la formación de los correspondientes N-óxidos u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden dirigirse al núcleo de quinolinona o al grupo aminometil, convirtiendo potencialmente la quinolinona en una dihidroquinolina o reduciendo el grupo aminometil a una amina primaria.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila, especialmente en el núcleo de quinolinona, donde la sustitución aromática electrófila puede introducir varios sustituyentes.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno, ácido m-cloroperbenzoico y permanganato de potasio.
Reducción: Se utilizan comúnmente agentes reductores como borohidruro de sodio, hidruro de aluminio y litio, e hidrogenación catalítica.
Sustitución: La sustitución aromática electrófila puede ser facilitada por reactivos como halógenos, agentes de nitración y agentes de sulfonación en condiciones ácidas.
Productos Principales Formados
Oxidación: N-óxidos, derivados hidroxilados.
Reducción: Derivados de dihidroquinolina, aminas primarias.
Sustitución: Derivados de quinolinona halogenados, nitrados y sulfonados.
Aplicaciones Científicas De Investigación
4-(((2,2-Dimetoxietil)amino)metil)quinolin-2(1H)-ona tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas y como ligando en química de coordinación.
Biología: Investigado por su potencial como sonda fluorescente debido a sus propiedades fotofísicas únicas.
Medicina: Explorado por sus posibles actividades farmacológicas, incluidas las propiedades antimicrobianas, anticancerígenas y antiinflamatorias.
Industria: Utilizado en el desarrollo de nuevos materiales, como polímeros y tintes, debido a su estabilidad y reactividad.
Mecanismo De Acción
El mecanismo de acción de 4-(((2,2-Dimetoxietil)amino)metil)quinolin-2(1H)-ona depende en gran medida de su interacción con objetivos moleculares específicos. Estos pueden incluir:
Enzimas: El compuesto puede inhibir o activar ciertas enzimas uniéndose a sus sitios activos o sitios alostéricos.
Receptores: Puede interactuar con receptores de la superficie celular o intracelulares, modulando las vías de transducción de señales.
ADN/ARN: El compuesto puede intercalarse en el ADN o ARN, afectando los procesos de transcripción y traducción.
Comparación Con Compuestos Similares
Compuestos Similares
4-((Dimetilamino)metil)quinolin-2(1H)-ona: Estructura similar pero con un grupo dimetilamino en lugar de un grupo dimethoxyetilamino.
4-((Dietilamino)metil)quinolin-2(1H)-ona: Estructura similar pero con un grupo dietilamino.
4-((Piperidin-1-il)metil)quinolin-2(1H)-ona: Estructura similar pero con un grupo piperidinilo.
Unicidad
4-(((2,2-Dimetoxietil)amino)metil)quinolin-2(1H)-ona es único debido a la presencia del grupo dimethoxyetilamino, que confiere propiedades electrónicas y estéricas distintas. Esta unicidad puede influir en su reactividad, afinidad de unión y actividad biológica general, convirtiéndolo en un compuesto valioso para diversas aplicaciones.
Propiedades
Fórmula molecular |
C14H18N2O3 |
|---|---|
Peso molecular |
262.30 g/mol |
Nombre IUPAC |
4-[(2,2-dimethoxyethylamino)methyl]-1H-quinolin-2-one |
InChI |
InChI=1S/C14H18N2O3/c1-18-14(19-2)9-15-8-10-7-13(17)16-12-6-4-3-5-11(10)12/h3-7,14-15H,8-9H2,1-2H3,(H,16,17) |
Clave InChI |
ZIWKXWQFCGDLIY-UHFFFAOYSA-N |
SMILES canónico |
COC(CNCC1=CC(=O)NC2=CC=CC=C21)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline](/img/structure/B11856264.png)
![2-Imino-8-pyridin-3-yl-7,9-dioxa-1-thia-3-azaspiro[4.5]decan-4-one](/img/structure/B11856269.png)


![N-Phenyl-5H-indeno[1,2-B]pyridin-5-amine](/img/structure/B11856281.png)

![Ethyl 4-methoxy-1,6,7,8-tetrahydrocyclopenta[g]indole-2-carboxylate](/img/structure/B11856295.png)


![N-(6-chloroimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide](/img/structure/B11856303.png)

![Methyl 6-chloro-2-mercapto-1-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B11856317.png)

